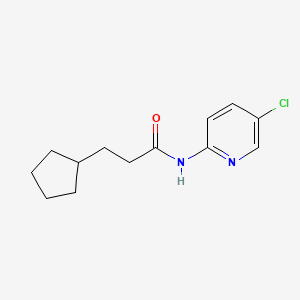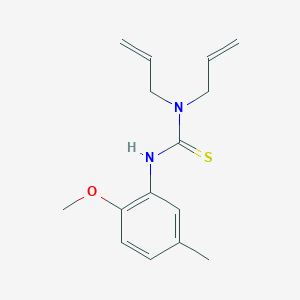
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising compound for use in a variety of research fields.
Wirkmechanismus
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the activity of inflammatory mediators such as cytokines and chemokines. Additionally, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects in animal and cell culture studies. These effects include reducing oxidative stress and inflammation, protecting against neuronal damage, reducing blood pressure, and improving endothelial function. Additionally, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have a protective effect against ischemia-reperfusion injury in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea in lab experiments is its relatively low cost and availability. Additionally, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to be relatively non-toxic, although more research is needed to fully understand its safety profile. One limitation of using N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanisms by which N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea exerts its antioxidant and anti-inflammatory effects, which may have implications for the development of new therapies for a variety of diseases. Finally, more research is needed to fully understand the safety and toxicity profile of N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea, particularly in humans.
Synthesemethoden
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea can be synthesized using a variety of methods, including the reaction of N,N-diallylthiourea with 2-methoxy-5-methylphenyl isothiocyanate, or the reaction of N,N-diallylthiourea with 2-methoxy-5-methylphenyl isocyanate followed by treatment with thiourea. The resulting compound is a white crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been studied for its potential applications in a variety of research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to reduce oxidative stress and inflammation in the heart, which may have implications for the treatment of heart disease. In cancer research, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have anticancer properties, although more research is needed to fully understand its potential in this area.
Eigenschaften
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-1,1-bis(prop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-5-9-17(10-6-2)15(19)16-13-11-12(3)7-8-14(13)18-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOPAAHVDDUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

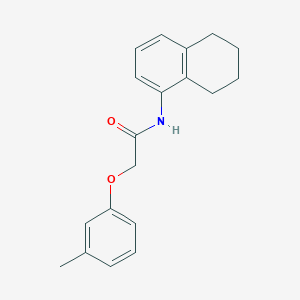
![2-(4-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5838159.png)
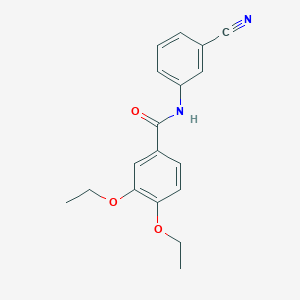
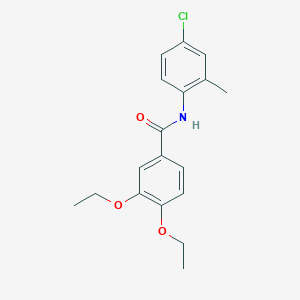
![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)
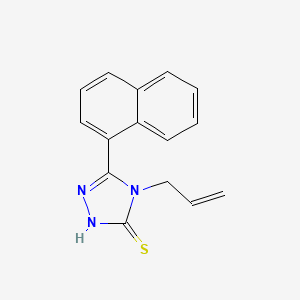
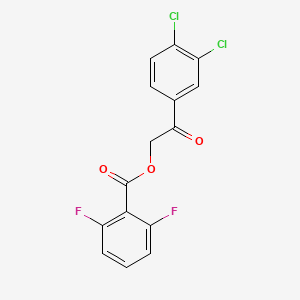
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)
![1-(cyclopropylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5838232.png)
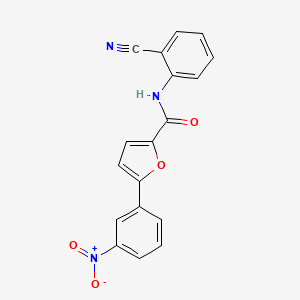
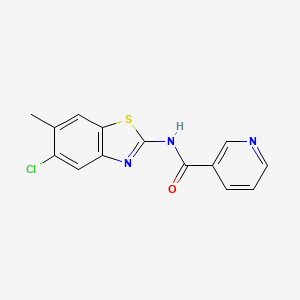
![2-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5838256.png)
